molecular formula C9H11FO B13617996 (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Cat. No.: B13617996
M. Wt: 154.18 g/mol
InChI Key: GHRXLNXWGOFJJL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of a fluoro group and a methyl group on the phenyl ring, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (S)-1-(4-Fluoro-3-methylphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: (S)-1-(4-Fluoro-3-methylphenyl)ethanone or (S)-1-(4-Fluoro-3-methylphenyl)acetic acid.

    Reduction: (S)-1-(4-Fluoro-3-methylphenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the fluoro group can influence its binding affinity and specificity, while the chiral center can affect its stereoselectivity and overall activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Fluoro-3-methylphenyl)ethan-1-ol
  • 1-(4-Fluoro-3-methylphenyl)ethan-1-one
  • 1-(4-Fluoro-3-methylphenyl)ethane

Uniqueness

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomer ®-1-(4-Fluoro-3-methylphenyl)ethan-1-ol. The presence of the fluoro group also imparts distinct reactivity and stability characteristics.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(1S)-1-(4-fluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H11FO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3/t7-/m0/s1

InChI Key

GHRXLNXWGOFJJL-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)O)F

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.